The compound "2-(1H-Pyrazol-3-yl)piperazine" is a structural motif that has garnered significant interest in medicinal chemistry due to its presence in various biologically active molecules. The piperazine ring, often found in pharmaceuticals, is known for its versatility and ability to improve pharmacokinetic properties. Pyrazole, a five-membered heterocyclic compound with two adjacent nitrogen atoms, is recognized for its therapeutic potential. The combination of these two moieties in a single structure offers a unique platform for the development of new drugs with diverse biological activities.
The "2-(1H-Pyrazol-3-yl)piperazine" motif is present in compounds with a wide range of pharmaceutical applications. For example, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent antibacterial activity, particularly against bacterial biofilms and MurB enzyme inhibitors5. Additionally, piperazine-chalcone hybrids and related pyrazoline analogues have been designed as VEGFR-2 kinase inhibitors, displaying promising anticancer activity7. Furthermore, compounds containing the pyrazole ring linked to piperazines have been synthesized and screened for their antibacterial and anticancer activities, with some showing high efficacy against human colon and breast cancer cell lines8.
Piperazine itself has been utilized as an excellent catalyst for the synthesis of various heterocyclic compounds. An example is the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in an aqueous medium, where piperazine acts as a low-cost and environmentally benign catalyst4.
In neuropharmacology, 1-(m-trifluoromethylphenyl)-piperazine has been studied for its effect on serotonin binding in rat brain membranes and on serotonin turnover in vivo. This compound acts as a serotonin receptor agonist, which could have implications for the treatment of neurological disorders9.
The incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage to the arylpiperazine core has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds have been shown to favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, which could be beneficial in the development of antipsychotic medications6.
The compound is identified by the Chemical Abstracts Service number 111781-55-6 and has a molecular formula of with a molecular weight of approximately 152.20 g/mol . It exhibits properties typical of both piperazines and pyrazole derivatives, which are known for their diverse biological activities.
The synthesis of 2-(1H-Pyrazol-3-yl)piperazine can be approached through several methods, often involving the reaction of piperazine with pyrazole derivatives. While specific protocols for this compound may not be extensively documented, general synthetic strategies can be inferred from related compounds.
This synthetic approach allows for the incorporation of various substituents on the pyrazole ring, enabling further functionalization and exploration of biological activities.
The molecular structure of 2-(1H-Pyrazol-3-yl)piperazine consists of a piperazine ring (a six-membered ring with two nitrogen atoms) bonded to a pyrazole ring (a five-membered ring containing two adjacent nitrogen atoms).
2-(1H-Pyrazol-3-yl)piperazine can participate in various chemical reactions due to its functional groups.
The mechanism of action for 2-(1H-Pyrazol-3-yl)piperazine is largely dependent on its biological target. Pyrazole derivatives are known to interact with various receptors and enzymes within biological systems.
Research into specific interactions would provide more detailed insights into its pharmacological profile.
The physical and chemical properties of 2-(1H-Pyrazol-3-yl)piperazine are crucial for understanding its behavior in various environments.
These properties influence its bioavailability and interaction with biological systems.
2-(1H-Pyrazol-3-yl)piperazine has potential applications across various scientific fields:
X-ray diffraction studies reveal that the piperazine ring in 2-(1H-pyrazol-3-yl)piperazine derivatives adopts distinct conformations depending on protonation states and intermolecular interactions. In neutral crystalline states, the ring typically exists in a chair conformation with puckering parameters (q₂, q₃) of 0.58(2) Å and θ = 8.7(3)°, maintaining near-ideal tetrahedral angles at nitrogen centers (N-C-C/N: 109.5° ± 2°). Upon protonation – observed in salt forms with fumaric acid or other counterions – the ring undergoes significant flattening (puckering amplitude reduction ≤ 0.35 Å), leading to enhanced planarity that facilitates extended hydrogen-bonded networks. This conformational adaptability enables optimal alignment for supramolecular assembly and biological target engagement [3] [10].
Table 1: Conformational Parameters of Piperazine Ring in Representative Hybrids
Compound | Protonation State | Puckering Amplitude (Å) | θ Angle (°) | Ring Geometry |
---|---|---|---|---|
Neutral hybrid | Neutral | 0.58(2) | 8.7(3) | Chair conformation |
Fumarate salt | Protonated | 0.35(1) | 4.2(2) | Flattened chair |
Chlorophenyl derivative | Neutral | 0.61(3) | 9.1(4) | Chair conformation |
The spatial orientation between the pyrazole heterocycle and appended aromatic systems critically influences molecular recognition properties. Crystallographic data demonstrate that:
Robust hydrogen-bonding motifs govern the supramolecular architecture of 2-(1H-pyrazol-3-yl)piperazine crystals. Primary interactions include:
These interactions assemble molecules into one-dimensional chains (via N-H···N links along [100] directions), bilayers (through O-H···O/N hydrogen bonds), or three-dimensional frameworks (when C-H···π interactions supplement H-bonds). Hydrated forms incorporate water molecules as hydrogen-bonding nodes, expanding networks into complex hydrates with undulating {···HCNCO}₁₀ synthons [1] [9].
Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level reveals anisotropic charge distribution across the hybrid scaffold:
Topological analysis via Quantum Theory of Atoms in Molecules (QTAIM) confirms intramolecular charge transfer from piperazine to pyrazole, quantified by electron density (ρ) at BCPs:
FMO energies computed at M06-2X/def2-TZVP level provide key reactivity indices:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8